molecular formula C20H16N2O4 B5520072 [3-(4-aminobenzoyl)oxyphenyl] 4-aminobenzoate CAS No. 142280-58-8

[3-(4-aminobenzoyl)oxyphenyl] 4-aminobenzoate

Cat. No.: B5520072
CAS No.: 142280-58-8
M. Wt: 348.4 g/mol
InChI Key: VRJPMYDKXNTGFV-UHFFFAOYSA-N
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Description

[3-(4-aminobenzoyl)oxyphenyl] 4-aminobenzoate: is an aromatic diamine compound known for its heat resistance and mechanical strength. It is primarily used in the production of polyamides and polyimides, which are high-performance polymers with applications in various industries .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [3-(4-aminobenzoyl)oxyphenyl] 4-aminobenzoate involves the reaction of aminobenzoic acid with resorcin. The reaction typically occurs under controlled conditions to ensure the formation of the desired product. The process involves the following steps:

Industrial Production Methods: In industrial settings, the production of this compound is carried out in large-scale reactors with precise control over temperature, pressure, and reaction time. The use of automated systems ensures consistent product quality and high yield .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of [3-(4-aminobenzoyl)oxyphenyl] 4-aminobenzoate involves its interaction with specific molecular targets. In biological systems, it can inhibit the growth of bacteria and fungi by interfering with their cell wall synthesis. The compound’s aromatic structure allows it to integrate into polymer matrices, enhancing their thermal and mechanical properties .

Comparison with Similar Compounds

Uniqueness:

Properties

IUPAC Name

[3-(4-aminobenzoyl)oxyphenyl] 4-aminobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O4/c21-15-8-4-13(5-9-15)19(23)25-17-2-1-3-18(12-17)26-20(24)14-6-10-16(22)11-7-14/h1-12H,21-22H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRJPMYDKXNTGFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC(=O)C2=CC=C(C=C2)N)OC(=O)C3=CC=C(C=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80897132
Record name 1,3-Phenylene bis(4-aminobenzoate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80897132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

142280-58-8
Record name 1,3-Phenylene bis(4-aminobenzoate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80897132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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[3-(4-aminobenzoyl)oxyphenyl] 4-aminobenzoate
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[3-(4-aminobenzoyl)oxyphenyl] 4-aminobenzoate
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